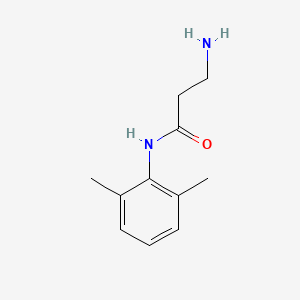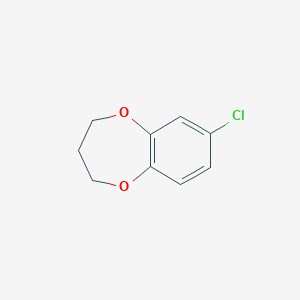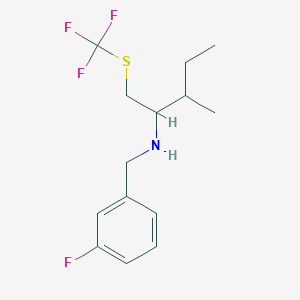![molecular formula C19H25BrN2O4 B15094865 1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl and ethyl alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrroloquinoline derivative.
Substitution: Formation of substituted pyrroloquinoline derivatives.
Applications De Recherche Scientifique
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrroloquinoline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-chloro-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C19H25BrN2O4 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate |
InChI |
InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3 |
Clé InChI |
NNDMZXUIUCVUMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B15094790.png)
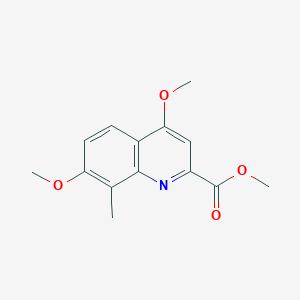
![[2-(9-Fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15094795.png)
![12-Hydroxy-6-(1-hydroxy-2-methylprop-2-enyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15094803.png)
![8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL](/img/structure/B15094809.png)
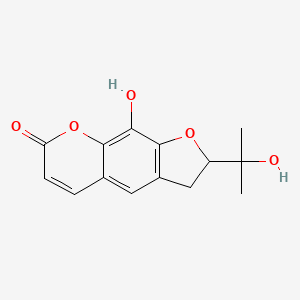
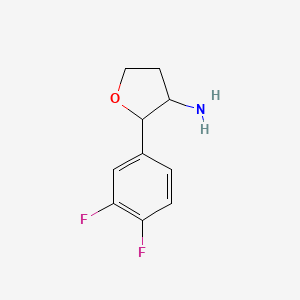
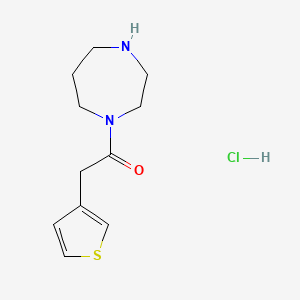
![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B15094872.png)
